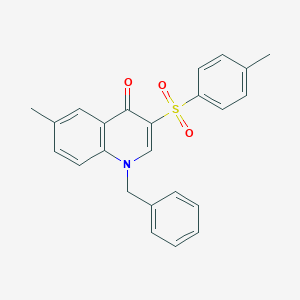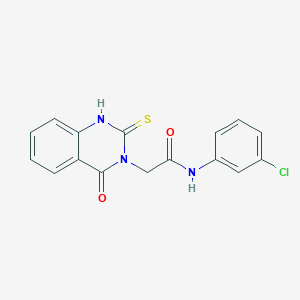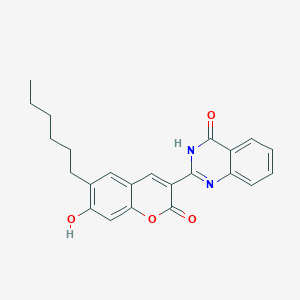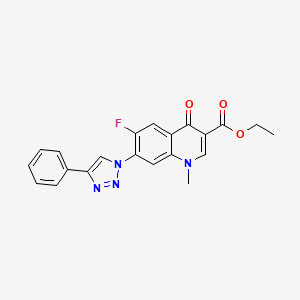
1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, also known as 4-methylbenzenesulfonyl-1-benzyl-6-methyl-3-dihydroquinolin-4-one, is a synthetic quinoline derivative, which is widely used in the field of organic synthesis. It is a versatile reagent that can be used in various synthetic reactions and has been studied extensively for its various applications. In
科学的研究の応用
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one is widely used for its various scientific research applications. It is used as a reagent for the synthesis of various compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which are used as inhibitors of cyclic nucleotide phosphodiesterases. It is also used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which are used as anti-cancer agents. In addition, it is used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which are used as inhibitors of the enzyme acetylcholinesterase.
作用機序
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the cyclic nucleotide cGMP. It also acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one has various biochemical and physiological effects. It is an inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which can lead to an increase in intracellular cGMP levels. This can result in an increase in intracellular calcium levels, which can lead to an increase in smooth muscle relaxation, as well as a decrease in platelet aggregation. It is also an inhibitor of the enzyme acetylcholinesterase (AChE), which can lead to an increase in the concentration of the neurotransmitter acetylcholine. This can lead to an increase in the activity of the parasympathetic nervous system, as well as an increase in the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive reagent, which makes it an attractive option for laboratory experiments. Additionally, it is a versatile reagent that can be used in various synthetic reactions. However, one of the main limitations is that it is a relatively unstable compound, which can make it difficult to handle and store.
将来の方向性
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of potential future applications. One potential application is in the development of new drugs and therapeutics. It could be used as a lead compound for the development of new inhibitors of cyclic nucleotide phosphodiesterases and acetylcholinesterase, which could be used to treat various diseases and disorders. Additionally, it could be used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which could be used as anti-cancer agents. Finally, it could be used as a reagent for the synthesis of various other compounds, such as 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinoline-4-one derivatives, which could be used as inhibitors of other enzymes, such as proteases and lipases.
合成法
1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one can be synthesized through a two-step process. The first step involves the reaction of 1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneene sulfonic acid with 6-methyl-1,4-dihydroquinolin-4-one in the presence of anhydrous sodium acetate and acetic anhydride. This reaction results in the formation of a sulfonamide, which is then further reacted with benzyl bromide in the presence of sodium hydroxide to yield 1-benzyl-6-methyl-3-(1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-oneenesulfonyl)-1,4-dihydroquinolin-4-one.
特性
IUPAC Name |
1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25(15-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUQWNSOVBTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6463181.png)
![N-cyclopropyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6463195.png)
![5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6463197.png)
![4,12-dibromo-17-(pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene](/img/structure/B6463199.png)
![3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6463202.png)

![7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6463214.png)


![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6463240.png)
![3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6463247.png)